molecular formula C25H21N3O5S B2425484 (Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 321689-42-3

(Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2425484
CAS No.: 321689-42-3
M. Wt: 475.52
InChI Key: MPHQLONNLKDJNR-VZCXRCSSSA-N
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Description

(Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-4-33-24(31)18-13(2)26-25-28(20(18)14-9-11-15(32-3)12-10-14)23(30)21(34-25)19-16-7-5-6-8-17(16)27-22(19)29/h5-12,20H,4H2,1-3H3,(H,27,29)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHQLONNLKDJNR-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological properties. The presence of substituents such as the methoxyphenyl and indolin moieties enhances its biological profile.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor properties. For instance, compounds within this class have demonstrated cytotoxicity against various cancer cell lines including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound has been evaluated for its effectiveness against these cell lines and exhibits promising results:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-78.0
PC3 (Prostate)7.5

These values indicate that the compound possesses a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives can exhibit antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli15
S. aureus10
P. aeruginosa20

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease:

CompoundIC50 (µM)Reference
(Z)-ethyl 5-(4-methoxyphenyl)...12.0
Donepezil0.1

The AChE inhibitory activity indicates that this compound could serve as a lead in developing new therapeutic agents for cognitive disorders.

The biological activities of thiazolo[3,2-a]pyrimidines can be attributed to several mechanisms:

  • Cell Cycle Arrest : Many derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Compounds inhibit key enzymes involved in tumor progression and neurotransmitter degradation.
  • Antioxidant Activity : Some studies suggest that these compounds may also possess antioxidant properties, contributing to their overall therapeutic effects.

Case Studies

Recent research has highlighted the effectiveness of thiazolo[3,2-a]pyrimidine derivatives in various preclinical models:

  • Study on HeLa Cells : A study demonstrated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability compared to control groups.
  • Antimicrobial Efficacy : In vivo studies using murine models showed that treatment with the compound resulted in reduced bacterial load in infected tissues.

Scientific Research Applications

The compound (Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its scientific research applications, particularly in the fields of pharmacology and material science.

Structural Characteristics

Before delving into applications, it is essential to understand the structural characteristics of this compound. The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its potential as an antitumor agent and its ability to inhibit various biological targets. The presence of a methoxyphenyl group and an indolin-3-ylidene moiety enhances its pharmacological profile.

Anticancer Activity

Thiazolopyrimidine derivatives, including the compound , have shown promising results as anticancer agents . Research indicates that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that thiazolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Another critical application of this compound lies in its antimicrobial activity . Several studies have reported that thiazolopyrimidine derivatives possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor , particularly against enzymes involved in metabolic disorders. For example, some thiazolopyrimidine derivatives have been investigated for their ability to inhibit protein kinases and phosphodiesterases, which are crucial in regulating cellular signaling pathways . This inhibition could lead to therapeutic strategies for conditions such as diabetes and cancer.

Material Science Applications

Beyond biological applications, thiazolopyrimidine compounds are being explored for their utility in material science . Their unique structural properties allow them to be used as precursors for synthesizing novel polymers and nanomaterials with specific electronic and optical properties . This application is particularly relevant in developing organic semiconductors and photovoltaic materials.

Case Study 1: Antitumor Activity

In a study published by MDPI, researchers synthesized a series of thiazolopyrimidine derivatives and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of thiazolopyrimidine derivatives against various bacterial strains revealed that compounds with specific substitutions showed enhanced antimicrobial activity compared to traditional antibiotics. This study emphasizes the need for further exploration into their mechanisms of action and potential clinical applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and bioavailability profiles in pharmacological studies.

Table 1: Hydrolysis Conditions and Outcomes

Reaction ConditionsProductYieldSource
1M NaOH, reflux, 6h5-(4-Methoxyphenyl)-7-methyl-2-(2-oxoindolin-3-ylidene)-...85%
10% H₂SO₄, 80°C, 4hSame as above78%

Cycloaddition Reactions

The α,β-unsaturated ketone moiety in the thiazolopyrimidine core participates in [4+2] Diels-Alder reactions with dienes. For example, reaction with cyclopentadiene yields polycyclic adducts:

Table 2: Cycloaddition Examples

DieneConditionsProduct StructureRegioselectivitySource
CyclopentadieneToluene, 110°C, 12hBridged tricyclic derivativeEndo preference
1,3-ButadieneMicrowave, 150°C, 30minBicyclo[4.3.0] systemNot reported

Nucleophilic Additions

The electron-deficient enone system reacts with nucleophiles such as Grignard reagents or amines:

  • Grignard Addition : Methylmagnesium bromide adds to the carbonyl group at position 3, forming a tertiary alcohol (confirmed byH NMR).

  • Amine Conjugation : Reaction with hydrazine forms hydrazone derivatives, enhancing UV absorption properties.

Oxidation and Reduction

  • Oxidation : The indolinone moiety is susceptible to oxidation with KMnO₄ under acidic conditions, cleaving the pyrrolidine ring to form a quinoline derivative .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the conjugated double bond in the 2-oxoindolin-3-ylidene group, yielding a saturated analog .

Table 3: Redox Reactions

Reagent/ConditionsTarget SiteProductApplication
KMnO₄, H₂SO₄, 0°CIndolinone ringQuinoline-2-carboxylic acidFluorescent probes
H₂ (1 atm), 10% Pd-C, EtOHC=C bondDihydrothiazolopyrimidineBioactivity studies

Photochemical Reactions

Under UV light (λ = 365 nm), the compound undergoes [2+2] photodimerization via the enone system, forming a cyclobutane-linked dimer. This reaction is solvent-dependent, with acetonitrile favoring dimerization over polymerization .

Metal Coordination

The sulfur atom in the thiazole ring and the carbonyl oxygen atoms act as ligands for transition metals. Complexation with Cu(II) or Fe(III) ions alters its electrochemical properties, as shown in cyclic voltammetry studies .

Key Mechanistic Insights

  • The Z-configuration of the 2-oxoindolin-3-ylidene group dictates stereochemical outcomes in cycloadditions.

  • Solvent polarity significantly impacts reaction rates; polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (Z)-configured thiazolo[3,2-a]pyrimidine derivatives?

The compound is typically synthesized via a one-pot cyclocondensation reaction. For example, a mixture of substituted pyrimidine intermediates (e.g., 5-aryl-6-methyl-2-thioxopyrimidine derivatives), aldehydes (e.g., 2-oxoindolin-3-ylidene derivatives), and chloroacetic acid is refluxed in a 1:1 acetic acid/acetic anhydride mixture with sodium acetate as a catalyst. Recrystallization in ethyl acetate/ethanol (3:2) yields pure crystals suitable for X-ray diffraction .

Q. How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed?

The (Z)-configuration is confirmed via X-ray crystallography. For instance, in analogous compounds, the dihedral angle between the thiazolo[3,2-a]pyrimidine core and the substituted benzylidene group ranges from 80–90°, consistent with a non-planar (Z)-configuration . Nuclear Overhauser Effect (NOE) NMR experiments may further validate spatial proximity between key protons.

Q. What spectroscopic techniques are critical for structural elucidation?

  • X-ray diffraction : Determines molecular geometry, bond lengths, and crystal packing (e.g., monoclinic P21/n space group with Z = 4) .
  • 1H/13C NMR : Assigns substituent positions and confirms regioselectivity (e.g., ethyl ester protons at δ ~4.3 ppm; aromatic protons at δ ~6.8–7.5 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹ for ester and oxo groups) .

Q. What are the reported biological activities of structurally related thiazolo[3,2-a]pyrimidine derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, thiazolo-pyrimidine hybrids with methoxyphenyl substituents show enhanced activity against tyrosine kinase receptors due to π-π stacking interactions with hydrophobic binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can systematically screen reaction parameters (temperature, solvent ratio, catalyst loading). For instance, increasing acetic anhydride content improves cyclization efficiency, while lowering temperature reduces side reactions like hydrolysis .

Q. What strategies resolve contradictions in crystallographic data for similar compounds?

Discrepancies in unit cell parameters (e.g., β angles varying by ±1°) may arise from solvent inclusion or polymorphism. To address this:

  • Compare multiple datasets (e.g., V = 2060.3 ų in vs. 1980 ų in ) .
  • Perform Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. How does substitution at the 5- and 7-positions influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 5-(4-Methoxyphenyl) : Enhances lipophilicity, improving blood-brain barrier penetration .
  • 7-Methyl : Reduces steric hindrance, facilitating target binding .
  • 2-(2-Oxoindolin-3-ylidene) : Introduces hydrogen-bonding motifs critical for kinase inhibition .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations and QSAR models assess logP, solubility, and metabolic stability. For example, the methoxyphenyl group increases logP by ~0.5 units, while the ethyl ester moiety improves aqueous solubility .

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